molecular formula C8H11N3 B2814029 N-Allyl-2-methyl-4-pyrimidinamine CAS No. 6381-00-6

N-Allyl-2-methyl-4-pyrimidinamine

Cat. No.: B2814029
CAS No.: 6381-00-6
M. Wt: 149.197
InChI Key: ZVNKKMKGKRQVJT-UHFFFAOYSA-N
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Description

N-Allyl-2-methyl-4-pyrimidinamine is a heterocyclic compound that contains a pyrimidine ring substituted with an allyl group at the nitrogen atom and a methyl group at the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Allyl-2-methyl-4-pyrimidinamine can be synthesized through several methods. One common approach involves the reaction of 2-methyl-4-pyrimidinamine with allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-2-methyl-4-pyrimidinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or THF.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced forms of the pyrimidine ring.

    Substitution: Substituted pyrimidine derivatives with different functional groups replacing the allyl group.

Scientific Research Applications

N-Allyl-2-methyl-4-pyrimidinamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential pharmacophore in drug discovery, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Allyl-2-methyl-4-pyrimidinamine involves its interaction with molecular targets, such as enzymes or receptors. The compound may act by binding to active sites or allosteric sites, thereby modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-pyrimidinamine: Lacks the allyl group, making it less versatile in certain chemical reactions.

    N-Allyl-4-pyrimidinamine: Similar structure but without the methyl group at the second carbon, which may affect its reactivity and biological activity.

    2-Allyl-4-methylpyrimidine: Different substitution pattern, leading to variations in chemical and biological properties.

Uniqueness

N-Allyl-2-methyl-4-pyrimidinamine is unique due to the presence of both the allyl and methyl groups, which confer specific reactivity and potential biological activities. This combination of substituents allows for a broader range of chemical modifications and applications compared to similar compounds.

Properties

IUPAC Name

2-methyl-N-prop-2-enylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-3-5-10-8-4-6-9-7(2)11-8/h3-4,6H,1,5H2,2H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNKKMKGKRQVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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